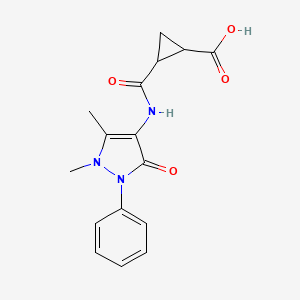

2-(N-(2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL)carbamoyl)cyclopropanecarboxylic acid

Descripción

The compound 2-(N-(2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL)carbamoyl)cyclopropanecarboxylic acid (hereafter referred to as the "target compound") is a cyclopropane derivative featuring a carboxylic acid group and a carbamoyl linkage to a substituted pyrazolinone ring (2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl). Key structural attributes include:

- Carboxylic acid group: Enhances solubility and hydrogen-bonding capacity.

- Pyrazolinone core: A heterocyclic ring system with keto and carbamoyl functionalities, common in bioactive molecules.

Propiedades

IUPAC Name |

2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c1-9-13(17-14(20)11-8-12(11)16(22)23)15(21)19(18(9)2)10-6-4-3-5-7-10/h3-7,11-12H,8H2,1-2H3,(H,17,20)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUJKBMHPCMFRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CC3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL)carbamoyl)cyclopropanecarboxylic acid typically involves the reaction of 2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL with cyclopropanecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using advanced chemical reactors and automated systems to maintain consistency and efficiency. The process may also include purification steps to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.

Aplicaciones Científicas De Investigación

This compound has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable candidate for drug development, as it can interact with various biological targets. Additionally, it has been explored for its use in organic synthesis and as a building block for more complex molecules.

Mecanismo De Acción

The mechanism by which 2-(N-(2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL)carbamoyl)cyclopropanecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and target.

Comparación Con Compuestos Similares

Structural Analogues

Table 1: Structural and Functional Comparisons

Key Observations:

- Cyclopropane vs. Linear Chains: The target’s cyclopropane ring introduces steric hindrance and rigidity, contrasting with haloxyfop’s flexible propanoic acid chain. This may reduce enzymatic degradation compared to esters .

- Carbamoyl Linkage : Unlike haloxyfop’s ester group, the carbamoyl bond in the target compound could improve hydrolytic stability, prolonging bioactivity.

- Pyrazolinone vs. cyclooxygenase) .

Functional Group Analysis

- Carboxylic Acid: The target’s free carboxylic acid enables strong hydrogen bonding (donor/acceptor), enhancing crystal lattice stability and solubility in polar solvents compared to methyl esters (e.g., fluazifop) .

- Trifluoromethyl Groups : Absent in the target but present in 566923-45-3 (), these groups typically increase lipophilicity and metabolic resistance in agrochemicals .

Hydrogen Bonding and Crystal Packing

The carboxylic acid and carbamoyl groups in the target compound facilitate extensive hydrogen-bonding networks. Graph set analysis (Etter’s methodology) would predict dimeric (carboxylic acid) or chain motifs (carbamoyl N–H···O), influencing melting points and solubility . In contrast, haloxyfop’s ester group limits H-bond donors, reducing crystal stability.

Actividad Biológica

2-(N-(2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL)carbamoyl)cyclopropanecarboxylic acid is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its medicinal properties and applications.

The molecular formula of the compound is , with a molecular weight of approximately 302.37 g/mol. Its structure features a cyclopropane ring linked to a pyrazolin moiety, which is known for its diverse biological activities.

Synthesis and Characterization

The synthesis of 2-(N-(2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL)carbamoyl)cyclopropanecarboxylic acid typically involves multi-step organic reactions. The initial steps include the formation of the pyrazolin core followed by the introduction of the cyclopropanecarboxylic acid moiety. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity.

Antioxidant Properties

Research indicates that compounds containing pyrazolin structures exhibit significant antioxidant activity. For instance, studies have shown that derivatives can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties. It has been observed to inhibit the activity of cyclooxygenase enzymes (COX), which play a key role in inflammation pathways. Inhibition of COX can lead to reduced synthesis of pro-inflammatory mediators such as prostaglandins .

Anticancer Activity

Preliminary studies suggest that 2-(N-(2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL)carbamoyl)cyclopropanecarboxylic acid may possess anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanisms of action .

Study 1: Inhibition of Alkaline Phosphatase

A study evaluated the compound's effects on human recombinant alkaline phosphatase (h-TNAP). The results indicated that while the compound showed some inhibitory activity, it was less effective compared to other tested compounds in the same series .

Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro tests were conducted on several human cancer cell lines, including breast and colorectal cancer cells. The results showed that the compound induced apoptosis in these cells, suggesting a potential mechanism for its anticancer activity .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.